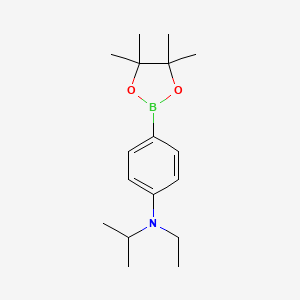
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone, also known as HIPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. HIPP is a selective inhibitor of the enzyme protein kinase CK2, which plays a key role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Research on compounds related to 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone often involves their synthesis for further analysis. For example, a study demonstrated the synthesis of a related compound via acetylation of hydroxy groups in a cyclohexanol derivative, providing insights into the synthesis methods of similar compounds (Mantelingu et al., 2007).
Crystal Structure Determination : Another aspect is the determination of crystal structures of these compounds. Investigations using X-ray crystallography have been conducted to understand the molecular arrangement and stability of cyclohexanone derivatives (Faizi et al., 2014).
Chemical Reactions and Properties
Chemical Reaction Studies : Studies often focus on the chemical reactions involving cyclohexanone derivatives. For instance, research on the addition of enamines of cyclohexanone to other compounds provides insights into the reactivity and selectivity of these types of reactions (Andrew et al., 2000).
Molecular Interaction and Bonding : Understanding the molecular interactions and bonding within these compounds is another research focus. Studies involving hydrogen bonding, intermolecular interactions, and bond lengths give insights into the stability and properties of cyclohexanone derivatives (Begum et al., 2012).
Polymer Science and Material Applications
Polymer Synthesis and Characterization : Cyclohexanone derivatives have applications in polymer science. Research has been conducted on synthesizing and characterizing new polyesters using these compounds, providing insights into their use in high-performance materials (Abd-Alla et al., 1989).
Properties as UV Absorbers : Some derivatives have been studied for their potential as UV absorbers. This involves synthesizing specific chromanones and analyzing their photostability and application in materials like poly(vinyl chloride) (Ninagawa et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-4-(5-methoxypyridin-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-2-3-11(13-8-10)12(15)6-4-9(14)5-7-12/h2-3,8,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIIYFLSAWTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)
![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)
![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
